molecular formula C13H9N3O3 B2929059 5-(3-Indolylmethylene)barbituric acid CAS No. 24774-42-3

5-(3-Indolylmethylene)barbituric acid

Cat. No. B2929059
CAS RN: 24774-42-3
M. Wt: 255.233
InChI Key: FIJMDYJMWFWCIA-UHFFFAOYSA-N
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Description

5-(3-Indolylmethylene)barbituric acid is a derivative of barbituric acid . It has a molecular weight of 255.233. It is a fascinating building block in organic synthesis .


Synthesis Analysis

The synthesis of 5-(3-Indolylmethylene)barbituric acid involves the condensation of 3-indolylmethylmalonic ester with urea and thiourea in monoglyme (1,2-di-methoxyethane) in the presence of lithium methoxide . It can also be obtained by catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of 5-(3-Indolylmethylene)barbituric acid is based on the barbituric acid skeleton . The specific properties of these rather planar scaffolds encompass either a high Brønsted acidity concerning the native barbituric acid or the marked electrophilic character of alkylidene barbituric acids .


Chemical Reactions Analysis

The reaction mixture for the synthesis of 5-(3-Indolylmethylene)barbituric acid is cooled to room temperature and the solid formed is filtered, washed with cooled ethanol, and dried . The reduction of 5-(3-Indolylmethylene)barbituric acid by means of triethylammonium formate gives the triethylammonium salt of 5-methylbarbituric acid, indole, and di(3-indolyl)methane .

Future Directions

The enantioselective catalytic reactions developed for barbituric acid platforms using an organocatalytic and metal-based enantioselective sequences currently allow several unique addition and annulation reactions towards the construction of high valued chiral heterocycles from barbituric acid derivatives along with innovative enantioselective developments . This will help future researchers to analyze the previous studies and explore new compounds for the development of efficient antimicrobial drugs .

properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZSIVDOUKDCAG-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)NC3=O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)NC3=O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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